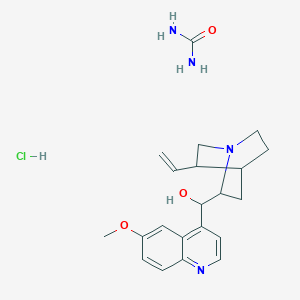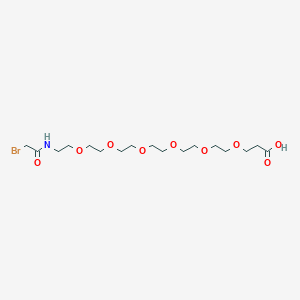
ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate (CAS number: 1616071-22-7) is a heterocyclic compound with the following chemical structure:
C12H13NO3
This compound belongs to the class of 1,5-naphthyridines and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes::
- Acylation of 1,5-Naphthyridine Ring:
- Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate can be synthesized by acylating the 1,5-naphthyridine ring with ethyl chloroformate or ethyl bromoacetate.
- The reaction typically occurs under basic conditions, and the esterification step involves the use of a base such as triethylamine.
- The reaction scheme is as follows:
1,5-naphthyridine+Ethyl chloroformate (or ethyl bromoacetate)→Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate
- Industrial-scale production methods for this compound are not widely documented. laboratory-scale synthesis can be scaled up using similar principles.
Chemical Reactions Analysis
Reactivity::
- Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate undergoes various reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed under acidic or basic conditions.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Acylation: The carboxylate group can participate in acylation reactions.
Condensation Reactions: It can react with amines or hydrazines to form imines or hydrazones.
- Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Acylation: Acyl chlorides or anhydrides.
- Condensation: Amines or hydrazines.
Scientific Research Applications
Medicinal Chemistry:
Chemical Biology:
Mechanism of Action
- The exact mechanism of action is context-dependent and may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate shares structural features with other 1,5-naphthyridines, but its unique substituents contribute to its distinct properties.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-3-8-5-10-11(15-12(8)16)6-9(7-14-10)13(17)18-4-2/h6-8H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
YTMOEGCTAXPYMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(C=C(C=N2)C(=O)OCC)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)

![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid](/img/structure/B12102969.png)



![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)
amine](/img/structure/B12102992.png)


